Hydrogen-Bond Donor Count: Piperazine NH Confers Unique Solubility and Conjugation Capability vs. Piperidine Analog
The target compound possesses one hydrogen-bond donor (piperazine secondary amine NH), whereas the direct piperidine analog (CAS 1352524-10-7) contains zero hydrogen-bond donors because its six-membered ring nitrogen is tertiary and fully substituted [1]. This single HBD difference directly impacts aqueous solubility, formulation behavior, and the ability to form stable salts or engage in directed hydrogen-bonding interactions with biological targets [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | Piperidine analog (CAS 1352524-10-7): 0 HBD |
| Quantified Difference | 1 vs. 0 (piperazine NH present vs. absent) |
| Conditions | Computed property (Cactvs 3.4.8.24); PubChem CID 102541656 for target; structural inference for piperidine analog |
Why This Matters
A procurement decision based on HBD count is critical when the downstream application requires aqueous solubility enhancement, salt formation, or specific target engagement via hydrogen bonding; the piperidine analog cannot satisfy these requirements.
- [1] PubChem. 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde – Computed Properties. Hydrogen Bond Donor Count = 1. CID 102541656. Accessed May 2026. View Source
